Eplerenone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30O6 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16?,17-,19?,21+,22+,23-,24-/m1/s1/i3D3 |

InChI Key |

JUKPWJGBANNWMW-OJWGECPESA-N |

Synonyms |

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |

Origin of Product |

United States |

Foundational & Exploratory

Eplerenone-d3: A Comprehensive Technical Overview of its Chemical Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Eplerenone-d3, the deuterated analog of the selective aldosterone antagonist, Eplerenone. This compound is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for the precise quantification of Eplerenone in complex biological matrices.[1][2] This document outlines its core chemical properties, structural details, and the experimental methodologies where it is employed.

Core Chemical and Physical Properties

This compound shares its fundamental chemical scaffold with Eplerenone, with the key distinction of isotopic labeling. The incorporation of three deuterium atoms on the 7-(methyl-d3) ester group results in a higher molecular weight, which is essential for its use in mass spectrometry-based analytical methods.[1][3]

A summary of its key chemical and physical properties is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₄H₂₇D₃O₆[4][5] |

| Molecular Weight | 417.51 g/mol [3][4][5] |

| CAS Number | Not consistently assigned for the deuterated form. The CAS for unlabeled Eplerenone is 107724-20-9.[3][6] |

| IUPAC Name | trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate[7] |

| Synonyms | Epoxymexrenone-d3, Inspra-d3, (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester[3][6][8] |

| Appearance | White to Off-White Solid[3][8] |

| Melting Point | 241-243°C[8] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating).[8] Studies on unlabeled Eplerenone show solubility in various organic solvents like acetonitrile, acetone, and ethyl acetate.[9] |

| Storage Conditions | 2-8°C Refrigerator or -20°C Freezer[6][8] |

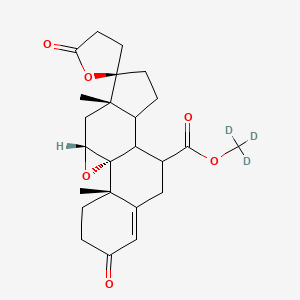

Chemical Structure

This compound is a synthetic steroid and a derivative of spironolactone, featuring a 9α,11α-epoxy bridge.[10][11] The defining structural feature of this compound is the substitution of three hydrogen atoms with deuterium atoms on the methyl group of the 7α-carbomethoxy substituent.[3][11] This isotopic labeling makes it an ideal internal standard for quantitative analysis.[2][12]

Caption: Simplified structure of this compound highlighting the core and isotopic label.

Mechanism of Action

This compound exhibits the same biological mechanism of action as its non-deuterated counterpart. It is a selective antagonist of the mineralocorticoid receptor (MR).[10][13] By binding to the MR, it blocks the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[14] This blockade prevents the reabsorption of sodium and water in the kidneys, which in turn helps to lower blood pressure and reduce the workload on the heart.[13][15] Its selectivity for the MR over other steroid receptors, such as androgen and progesterone receptors, results in a lower incidence of hormonal side effects compared to non-selective antagonists like spironolactone.[2][12]

Caption: Signaling pathway showing this compound's antagonistic effect on the MR.

Experimental Protocols and Data

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantification of Eplerenone.[2][8]

Experimental Workflow: Quantitative Analysis

The following diagram illustrates a typical workflow for using this compound in a pharmacokinetic study.

Caption: Standard workflow for quantitative analysis using this compound as an internal standard.

Methodology: Mass Spectrometry

Protocol: High-Resolution Mass Spectrometry (HRMS) is used for the unambiguous identification and quantification of this compound. Samples are typically ionized using electrospray ionization (ESI) and analyzed.

Data Presentation: The mass spectrometry data reveals characteristic ions for this compound. The difference in mass-to-charge ratio (m/z) between the deuterated and non-deuterated forms allows for their distinct detection.

| Ion Description | Theoretical m/z Value | Fragmentation Pathway |

| [M+H]⁺ (Molecular Ion) | 418.23 | Protonated parent molecule (monoisotopic)[16] |

| [M+H-H₂O]⁺ | 383.33 | Primary fragmentation via loss of a water molecule.[16] |

| [M+H-2H₂O]⁺ | 365.32 | Sequential loss of a second water molecule.[16] |

| [M+H-HCOOH]⁺ | 337.29 | Loss of formic acid from the molecular ion.[16] |

High-resolution mass accuracy for the molecular ion is essential for definitive identification.[16]

Methodology: High-Performance Liquid Chromatography (HPLC)

Protocol: Reversed-phase HPLC is commonly employed to separate Eplerenone and this compound from other components in the biological matrix before detection by mass spectrometry. A standard C18 stationary phase is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component.

Data Presentation: Under typical reversed-phase conditions, this compound co-elutes with unlabeled Eplerenone, but is differentiated by the mass spectrometer.

| Parameter | Typical Value / Observation |

| Stationary Phase | C18 Column |

| Retention Time | Approximately 5.14 minutes under standard conditions (value is method-dependent).[16] |

| Peak Symmetry | Excellent, with tailing factors typically below 2.0, indicating good chromatographic performance.[16] |

The consistent chromatographic behavior and distinct mass spectral properties of this compound make it an indispensable tool for researchers requiring accurate and precise quantification of Eplerenone in preclinical and clinical studies.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. esschemco.com [esschemco.com]

- 4. scbt.com [scbt.com]

- 5. Eplerenone D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Eplerenone - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. Buy this compound [smolecule.com]

Eplerenone-d3: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Eplerenone-d3, the deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This compound is a critical tool, primarily utilized as an internal standard for the accurate quantification of Eplerenone in biological samples during pharmacokinetic and metabolic studies.[1][2][3]

Introduction to Eplerenone

Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR), demonstrating high selectivity and playing a crucial role in the management of hypertension and heart failure.[4][5] It functions by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR.[5][6] This action inhibits sodium and water reabsorption, thereby reducing blood pressure and cardiac workload.[4][5] The chemical structure of Eplerenone features a 9,11α-epoxide ring and a 7α-carbomethoxy group, which are crucial for its selective binding to the MR.[7][8]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic routes for Eplerenone, a plausible and efficient method involves the introduction of the deuterium label in the final esterification step. Several synthetic strategies for Eplerenone have been reported, often starting from canrenone or its derivatives.[8][9][10][11] A common challenge in these syntheses is the stereoselective introduction of the carbomethoxy group at the C-7α position.[8]

A general synthetic approach leading to this compound would involve the preparation of a key intermediate, a 7α-carboxylic acid precursor to Eplerenone, followed by esterification using a deuterated methylating agent.

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is based on the final step of known Eplerenone syntheses.

Objective: To synthesize this compound by esterification of the 7α-carboxylic acid precursor with a deuterated methyl source.

Materials:

-

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone (Eplerenone 7α-carboxylic acid)

-

Deuterated iodomethane (CD3I) or deuterated diazomethane (CD2N2)

-

Anhydrous potassium carbonate (K2CO3) or a suitable non-nucleophilic base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Eplerenone 7α-carboxylic acid precursor in anhydrous DMF.

-

Addition of Base and Deuterated Reagent: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of deuterated iodomethane. The reaction mixture is then stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following are the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of unlabeled Eplerenone, with the key difference being the absence of the singlet corresponding to the methyl ester protons (-OCH3) at approximately 3.69 ppm. The successful incorporation of deuterium is confirmed by the disappearance or significant reduction of this signal.[12]

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the steroid backbone. The signal for the deuterated methyl carbon will be observed as a multiplet due to coupling with deuterium and will be shifted slightly upfield compared to the non-deuterated carbon.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, providing definitive evidence of isotopic labeling.[12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular weight of this compound.

-

Electrospray Ionization (ESI-MS): Under positive ESI conditions, this compound is expected to show a protonated molecular ion peak [M+H]⁺ at an m/z value approximately 3 units higher than that of unlabeled Eplerenone, confirming the incorporation of three deuterium atoms.[12]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the synthesized this compound.[13]

-

Column: A C18 column (e.g., Agilent Poroshell, 4.6 mm × 100 mm, 2.7 µm) can be used.[13]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and methanol (e.g., 64:18:18 v/v/v) is suitable.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is typically used.[13]

-

Detection: UV detection at 240 nm is appropriate for Eplerenone and its deuterated analog.[13][14]

-

Purity Assessment: The purity of this compound is determined by the peak area percentage of the main peak relative to any impurity peaks.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₇D₃O₆ | [15] |

| Molecular Weight | 417.51 g/mol | [15][16] |

| [M+H]⁺ (m/z) | ~418.2 | [12] |

| Deuterium Content | ≥99% atom D | [12][17] |

Table 2: HPLC Purity Data

| Parameter | Specification |

| Purity (by HPLC) | ≥99.5% |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |

Mechanism of Action and Signaling Pathway

Eplerenone exerts its therapeutic effect by acting as a selective antagonist at the mineralocorticoid receptor. The binding of aldosterone to the MR in tissues like the kidney, heart, and blood vessels triggers a signaling cascade that leads to sodium and water retention, and can also promote inflammation and fibrosis.[6][7] Eplerenone competitively blocks this binding, thus mitigating the downstream effects of aldosterone.[4][6]

Some studies suggest that Eplerenone may also have non-genomic effects, independent of its MR antagonism, that contribute to its cardioprotective actions. These pathways may involve the modulation of intracellular calcium levels, cyclic GMP (cGMP), and the activity of ERK1/2.[18]

Visualizations

This compound Synthesis Workflow

Caption: Proposed Synthesis Workflow for this compound

Eplerenone Mechanism of Action

Caption: Eplerenone Mechanism of Action

Characterization Workflow

Caption: Characterization Workflow for this compound

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Eplerenone - BioPharma Notes [biopharmanotes.com]

- 5. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. Epoxymexrenone, Eplerenone, CGP-30083, SC-66110, Inspra-药物合成数据库 [drugfuture.com]

- 12. Buy this compound [smolecule.com]

- 13. RP-HPLC Determination of Eplerenone and Its Related Substances [journal11.magtechjournal.com]

- 14. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. esschemco.com [esschemco.com]

- 18. researchgate.net [researchgate.net]

Eplerenone-d3: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Eplerenone-d3 in scientific research. This compound, a deuterium-labeled analog of Eplerenone, serves as a crucial tool in bioanalytical and pharmacokinetic studies. Its stable isotope label allows it to be used as an internal standard for the precise quantification of Eplerenone in biological matrices, such as plasma and urine, using mass spectrometry-based assays.[1][2][3] This document outlines the core principles of its use, detailed experimental methodologies, and relevant quantitative data to facilitate its integration into research protocols.

Core Application: Internal Standard in Bioanalysis

This compound is predominantly utilized as an internal standard (IS) in analytical methods developed for the quantitative determination of Eplerenone.[1][2][3] The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, Eplerenone. This similarity ensures that this compound behaves almost identically to Eplerenone during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability or loss of analyte during the analytical process is mirrored by the internal standard, allowing for accurate and precise quantification of the target compound.

The use of this compound is particularly critical in pharmacokinetic studies, where accurate measurement of drug concentrations over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H27D3O6 | [4][5] |

| Molecular Weight | 417.51 g/mol | [4] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d3) | [2] |

| Parent Drug | Eplerenone | [1][5] |

| CAS Number (Unlabelled) | 107724-20-9 | [4] |

| Storage Temperature | -20°C | [4] |

Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the analysis of Eplerenone in human plasma, compiled from established research protocols.

Preparation of Stock and Working Solutions

-

Eplerenone and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eplerenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Eplerenone Working Solutions: Perform serial dilutions of the Eplerenone stock solution with a suitable solvent (e.g., methanol or methanol:water 50:50 v/v) to prepare a series of working solutions for calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into plasma samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 250 µL of human plasma (calibration standards, QC samples, or unknown samples) into a clean microcentrifuge tube.[2]

-

Spiking with Internal Standard: Add a specified volume of the this compound internal standard working solution to each plasma sample (except for blank plasma).

-

Extraction: Add 1 mL of methyl tert-butyl ether to each tube.[2]

-

Vortexing: Vortex the tubes for a minimum of 1 minute to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of Eplerenone.

| Parameter | Condition | Reference |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | |

| Analytical Column | Atlantis dC18 (150 x 3 mm, 3.0 µm) or equivalent C18 column | [2] |

| Mobile Phase | Methanol and Ammonium Acetate (3:2, v/v) | [2] |

| Flow Rate | Isocratic elution at an appropriate flow rate | |

| Injection Volume | 10 - 20 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Detection

The quantification of Eplerenone and this compound is achieved by monitoring specific precursor-to-product ion transitions (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Eplerenone | 415.0 | Not specified in provided results | |

| This compound | 418.0 | Not specified in provided results |

Note: While the precursor ions are documented, the specific product ions for MRM transitions were not detailed in the provided search results. These would need to be optimized during method development.

Visualizing the Research Workflow

The following diagrams illustrate the key processes involved in the use of this compound in research.

Caption: Bioanalytical workflow for Eplerenone quantification.

Caption: Ratiometric quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and validation of bioanalytical methods for Eplerenone. Its role as a stable isotope-labeled internal standard ensures the reliability, accuracy, and precision of quantitative data, which is fundamental for pharmacokinetic and clinical research. The methodologies and data presented in this guide provide a comprehensive resource for the effective implementation of this compound in the laboratory.

References

Eplerenone-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Eplerenone-d3 as an internal standard in the quantitative analysis of the selective aldosterone antagonist, eplerenone. The principles of isotopic dilution, experimental protocols, and data interpretation are detailed to support robust and accurate bioanalytical method development and validation.

Introduction: The Principle of Isotopic Dilution with this compound

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), achieving high precision and accuracy is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting for analytical variability.[1][2] this compound is a synthetic version of eplerenone in which three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle modification in mass is key to its function.

The core principle is isotope dilution mass spectrometry (IDMS) .[3][4][5] A known quantity of this compound is added to a biological sample (e.g., plasma) at the very beginning of the sample preparation process.[2] Because this compound is chemically and physically almost identical to the endogenous eplerenone, it experiences the same processing variations as the analyte of interest. These variations can include:

-

Losses during sample extraction and handling.

-

Inconsistencies in sample volume.

-

Fluctuations in the mass spectrometer's ionization efficiency (ion suppression or enhancement).[1][6]

While the absolute signal intensity of both eplerenone and this compound may fluctuate between samples, the ratio of their signals remains constant.[1] By measuring this ratio, the concentration of the unknown eplerenone in the sample can be accurately determined.

Physicochemical Properties and Mechanism of Action of Eplerenone

Eplerenone is a selective mineralocorticoid receptor antagonist.[7][8] It works by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone.[9][10][11] This action inhibits sodium and water reabsorption, which in turn helps to lower blood pressure and reduce the workload on the heart, making it an effective treatment for hypertension and heart failure.[10][12]

| Property | Value |

| Chemical Formula | C24H30O6 |

| Molecular Weight | 414.5 g/mol |

| Mechanism of Action | Selective Aldosterone Receptor Antagonist |

| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) |

| Elimination Half-life | 4 to 6 hours[7] |

This compound as the Ideal Internal Standard

This compound is considered an ideal internal standard for the quantitative analysis of eplerenone for several key reasons:

-

Near-Identical Chemical and Physical Properties: this compound co-elutes with eplerenone during chromatography and exhibits the same ionization response in the mass spectrometer. This ensures that any matrix effects or instrument variability will affect both compounds equally.

-

Mass Differentiation: The three-dalton mass difference between eplerenone and this compound allows for their distinct detection by the mass spectrometer without any signal overlap.

-

Stability: The deuterium labels are in stable positions on the molecule and do not exchange with hydrogen atoms from the solvent or during the analytical process.[1]

Quantitative Data for a Validated LC-MS/MS Method

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the determination of eplerenone in human plasma using this compound as the internal standard.

| Parameter | Eplerenone | This compound (Internal Standard) |

| Precursor Ion ([M+H]+, m/z) | 415.0 | 418.0 |

| Product Ion (m/z) | 163 | Not specified in the primary source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |

| Retention Time | ~5.2 minutes | ~5.2 minutes |

| Linear Range in Human Plasma | 25 - 2000 ng/mL | Not Applicable |

| Lower Limit of Quantitation (LLOQ) | 25 ng/mL | Not Applicable |

Data sourced from Buś-Kwaśnik et al. (2016).

Experimental Protocol: Quantification of Eplerenone in Human Plasma

This section details a typical experimental protocol for the quantification of eplerenone in human plasma using this compound as an internal standard, based on the method by Buś-Kwaśnik et al. (2016).

5.1 Materials and Reagents

-

Eplerenone reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Methyl t-butyl ether

-

Human plasma (with anticoagulant)

-

Purified water

5.2 Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of eplerenone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of eplerenone by serial dilution of the stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

5.3 Sample Preparation: Liquid-Liquid Extraction

-

Pipette 250 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a clean microcentrifuge tube.

-

Add a specified volume of the this compound internal standard spiking solution to each tube (except for blank samples).

-

Vortex mix the samples briefly.

-

Add a specified volume of methyl t-butyl ether for extraction.

-

Vortex mix thoroughly for several minutes.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

5.4 LC-MS/MS Analysis

-

Liquid Chromatography System:

-

Column: Atlantis dC18 (150 x 3 mm, 3.0 µm)

-

Mobile Phase: Isocratic elution with methanol and ammonium acetate (3:2, v/v)

-

Flow Rate: As optimized for the specific system

-

Injection Volume: As optimized for the specific system

-

-

Mass Spectrometry System:

-

Instrument: Single quadrupole mass spectrometer

-

Ionization: Positive electrospray ionization (ESI+)

-

Detection: Selected Ion Monitoring (SIM) of m/z 415.0 for eplerenone and m/z 418.0 for this compound.

-

5.5 Data Analysis

-

Integrate the peak areas for both eplerenone and this compound.

-

Calculate the peak area ratio of eplerenone to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the eplerenone calibration standards.

-

Determine the concentration of eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Bioanalytical workflow for eplerenone quantification.

Caption: Logic of isotopic dilution for accurate quantification.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of eplerenone, enabling highly accurate and precise quantification through the principle of isotope dilution mass spectrometry. Its near-identical physicochemical properties to the parent drug ensure that it effectively compensates for variability throughout the analytical workflow. By following a well-defined and validated experimental protocol, researchers can achieve robust and reliable data essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eplerenone inhibits the macrophage-to-myofibroblast transition in rats with UUO-induced type 4 cardiorenal syndrome through the MR/CTGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 7. researchgate.net [researchgate.net]

- 8. payeshdarou.ir [payeshdarou.ir]

- 9. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. doaj.org [doaj.org]

A Technical Guide to the Physical and Chemical Properties of Deuterated Eplerenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] It functions by blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS), thereby preventing sodium and water retention.[2][3] Deuterated Eplerenone, typically Eplerenone-d3, is a stable isotope-labeled analog of Eplerenone. The primary application of this compound is as an internal standard for the highly accurate quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[4][5] The deuterium labeling on the methyl ester group provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tracer.[5][6]

This guide provides a comprehensive overview of the known physical and chemical properties of deuterated Eplerenone, details common experimental protocols for its characterization, and illustrates its biological mechanism of action.

Physical and Chemical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight but has a minimal impact on most other physicochemical properties such as solubility, pKa, and appearance. The following tables summarize the available quantitative data for deuterated Eplerenone and its non-deuterated parent compound for comparison.

Table 1: Chemical Properties and Identifiers

| Property | Deuterated Eplerenone (this compound) | Eplerenone (Non-deuterated) | Reference(s) |

| Chemical Name | (7α,11α,17α)-9,11-epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone, 7-methyl ester-d₃ | Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,11α,17α)- | [3][5] |

| Synonyms | Epoxymexrenone-d3, Inspra-d3 | Epoxymexrenone, Inspra, SC-66110 | [4][6] |

| Molecular Formula | C₂₄H₂₇D₃O₆ | C₂₄H₃₀O₆ | [5][6][7] |

| Molecular Weight | ~417.5 g/mol | 414.50 g/mol | [5][7][8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | Not Applicable | [5] |

| CAS Number | Not Assigned (Unlabeled: 107724-20-9) | 107724-20-9 | [6] |

Table 2: Physicochemical Properties

| Property | Deuterated Eplerenone (this compound) | Eplerenone (Non-deuterated) | Reference(s) |

| Appearance | White Solid | Odorless, white to off-white crystalline powder | [3][6][9] |

| Solubility | Data not available; expected to be similar to Eplerenone. | Water: Very slightly soluble (<1 mg/mL) Organic: Soluble in DMSO (to 10 mM), dichloromethane, acetonitrile. Sparingly soluble in methanol. | [3][9][10][11] |

| Octanol/Water Partition Coefficient (log Kₒw) | Data not available; expected to be similar to Eplerenone. | ~7.1 at pH 7.0 | [3][9] |

| Stability | Data not available; expected to be stable under recommended storage. | Considered stable. Avoid strong oxidizing agents. | [10] |

| Storage Conditions | 2-8°C Refrigerator or -20°C | Room temperature; protect from light and moisture. | [6][12] |

Experimental Protocols and Workflows

Characterization of deuterated Eplerenone involves confirming its structure, determining its chemical purity, and quantifying its isotopic enrichment. The following are detailed methodologies for key experiments.

General Analytical Workflow

The comprehensive analysis of a deuterated Eplerenone sample follows a structured workflow to ensure identity, purity, and quality.

Caption: General experimental workflow for the characterization of deuterated Eplerenone.

Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

This method provides a general procedure for quantifying the level of deuterium incorporation using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

System Preparation:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UHPLC system.[13]

-

Develop an LC method to chromatographically separate Eplerenone from any potential impurities.

-

Optimize MS parameters (e.g., ionization source, collision energy) by infusing a solution of non-deuterated Eplerenone.

-

-

Linearity and Standard Preparation:

-

Prepare a series of calibration standards of non-deuterated Eplerenone at different concentrations to evaluate the linearity and response of the mass spectrometer.[14]

-

Prepare a solution of the deuterated Eplerenone sample in a suitable solvent (e.g., acetonitrile).

-

-

Data Acquisition:

-

Data Analysis:

-

Extract the ion chromatograms for each isotopic peak (M, M+1, M+2, M+3, etc.) for both the labeled and unlabeled compounds.[13]

-

Integrate the peak areas for each isotope.[13]

-

Correct the measured isotope distribution of the deuterated sample for the natural abundance of isotopes (e.g., ¹³C) determined from the analysis of the non-deuterated standard.[14]

-

Calculate the isotopic enrichment by comparing the corrected, measured isotope ratios to the theoretically calculated ratios for different levels of deuteration. Linear regression is often used for this comparison.[14][15]

-

Protocol: Structural Verification by NMR Spectroscopy

Deuterium (²H) NMR is a powerful technique for directly observing the deuterium-labeled sites and confirming the structural integrity of the molecule.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of deuterated Eplerenone in a suitable non-deuterated solvent (e.g., HPLC-grade DMSO or Chloroform). Using a non-deuterated solvent is unconventional for ¹H NMR but standard for ²H NMR as only the deuterium signal is observed.[16]

-

-

Instrument Configuration:

-

The experiment can be performed on a standard high-field NMR spectrometer (e.g., 400 MHz) without requiring major hardware modifications or probe tuning, as the lock coil can often serve as the transceiver coil.[16]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The spectrum will show signals for all non-deuterated protons. The signal corresponding to the methyl ester protons (around 3.7 ppm in the parent compound) should be significantly diminished or absent, confirming the location of the deuterium label.

-

-

²H NMR Acquisition:

-

Acquire a one-dimensional ²H NMR spectrum.

-

This spectrum will show a signal only at the chemical shift corresponding to the deuterium-labeled position (the methyl ester group). The chemical shifts in ¹H and ²H NMR are very similar.[16]

-

The presence of a single, sharp peak confirms the positional purity of the label. The absence of other signals indicates no undesired deuterium scrambling occurred during synthesis.

-

Mechanism of Action and Signaling Pathway

Deuteration at the methyl ester position does not alter the biological mechanism of action. Eplerenone acts as a competitive antagonist at the mineralocorticoid receptor (MR).

The primary, or genomic, signaling pathway involves the blockade of aldosterone-mediated gene transcription. Aldosterone, a steroid hormone, enters the cell and binds to the cytoplasmic MR. This binding event causes the dissociation of heat shock proteins (HSPs), allowing the aldosterone-MR complex to translocate into the nucleus. Inside the nucleus, it binds to hormone response elements (HREs) on the DNA, initiating the transcription of genes that code for aldosterone-induced proteins (AIPs).[17] These proteins, such as the epithelial sodium channel (ENaC), promote sodium and water reabsorption in the kidneys, leading to an increase in blood pressure.[1][2][17]

Eplerenone competitively binds to the same site on the MR as aldosterone, but this binding does not trigger the conformational change required for nuclear translocation and gene activation.[2][3] By preventing aldosterone from binding, Eplerenone effectively inhibits the entire downstream signaling cascade.

Caption: Eplerenone competitively antagonizes the mineralocorticoid receptor (MR).

References

- 1. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. almacgroup.com [almacgroup.com]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Eplerenone - BioPharma Notes [biopharmanotes.com]

Eplerenone-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist Eplerenone. Designed for researchers, scientists, and drug development professionals, this document covers its core physicochemical properties, its role in analytical methodologies, and the biological pathways it helps to elucidate.

Core Physicochemical Data

This compound serves as an ideal internal standard for the quantification of Eplerenone in biological matrices using mass spectrometry-based assays. Its key properties are summarized below.

| Property | Value |

| Chemical Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester |

| Molecular Formula | C₂₄H₂₇D₃O₆ |

| Molecular Weight | 417.51 g/mol [1] |

| CAS Number | Not Assigned (Unlabeled: 107724-20-9) |

| Appearance | White to Off-White Solid |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) |

| Storage | -20°C Freezer |

Mechanism of Action and Signaling Pathways

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling that leads to sodium and water retention. This mechanism is central to its therapeutic effects in treating hypertension and heart failure.[2][3]

The binding of aldosterone to the MR in epithelial tissues, such as in the kidney, initiates a signaling cascade that increases sodium reabsorption and potassium excretion.[1][2] Eplerenone's antagonism of this receptor directly counters these effects.

Beyond its genomic actions, Eplerenone has been observed to elicit non-genomic effects in cardiomyocytes. These pathways are triggered by direct actions on cellular signaling components. Research has indicated that Eplerenone can increase the intracellular levels of calcium (Ca²⁺), cyclic guanosine monophosphate (cGMP), and the activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[4]

Experimental Protocols: Quantification of Eplerenone in Human Plasma

This compound is primarily used as an internal standard for the accurate quantification of Eplerenone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from published methodologies.[5][6]

Objective: To determine the concentration of Eplerenone in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

1. Materials and Reagents:

-

Eplerenone analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges

2. Sample Preparation:

-

Thaw human plasma samples at room temperature.

-

Spike a known concentration of this compound solution into all plasma samples (calibrators, quality controls, and unknowns).

-

Vortex mix the samples for 30 seconds.

-

Perform a solid-phase extraction (SPE) to remove plasma proteins and interferences:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove polar impurities.

-

Elute Eplerenone and this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Zorbax XDB-C8 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 40:60 v/v).[5][6]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: Tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibrators.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of Eplerenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Eplerenone - BioPharma Notes [biopharmanotes.com]

- 3. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone-d3: A Technical Guide to Commercial Sources and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Eplerenone-d3, a critical reagent for bioanalytical studies. Furthermore, it details a representative experimental protocol for the quantification of Eplerenone in biological matrices using this compound as an internal standard, a vital application in pharmacokinetic and clinical research.

Commercial Availability of this compound

This compound is accessible through various specialized chemical suppliers. The following tables summarize the available quantitative data from a selection of vendors to facilitate procurement for research and development purposes.

Table 1: this compound Supplier Information

| Supplier | Website | Contact Information |

| Acanthus Research | acanthusresearch.com | --INVALID-LINK--; 1-647-478-1021 |

| Cayman Chemical | caymanchem.com | N/A |

| ESS Chem Co. | esschemco.com | --INVALID-LINK--; 647-407-9078 |

| Santa Cruz Biotechnology | scbt.com | N/A |

| Simson Pharma Limited | simsonpharma.com | --INVALID-LINK--; +91-8767360663 |

| Toronto Research Chemicals | trc-canada.com | (via Altium e-shop) |

| Veeprho Life Sciences | veeprho.com | --INVALID-LINK-- |

| VIVAN Life Sciences | vivanlifesciences.com | N/A |

Table 2: this compound Product Specifications

| Supplier/Product | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| Acanthus Research | EPL-16-001-25mg | C₂₄H₂₇D₃O₆ | N/A | N/A | N/A | 25 mg |

| Cayman Chemical | 31610 | C₂₄H₂₇D₃O₆ | 417.5 | ≥99% deuterated forms (d₁-d₃) | N/A | 2.5 mg |

| ESS Chem Co. | ESS0256 | C₂₄H₂₇D₃O₆ | 417.51 | 99.5% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| Simson Pharma Limited | N/A | N/A | N/A | N/A | N/A | N/A |

| Toronto Research Chemicals | E588777 | N/A | N/A | N/A | N/A | 1 mg |

| Veeprho Life Sciences | N/A | N/A | N/A | N/A | N/A | N/A |

| VIVAN Life Sciences | VLDL-01834 | C₂₄H₂₇D₃O₆ | 417.52 | N/A | N/A | N/A |

Experimental Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the determination of Eplerenone in human plasma utilizing this compound as an internal standard (IS). This protocol is synthesized from established bioanalytical methods.[1][2][3][4]

1. Materials and Reagents

-

Eplerenone reference standard

-

This compound (internal standard)

-

Human plasma (K2-EDTA as anticoagulant)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium acetate

-

Methyl t-butyl ether

-

Water, purified to 18.2 MΩ·cm resistivity

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Eplerenone and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the Eplerenone stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 250 µL of human plasma into a clean microcentrifuge tube.[2][3]

-

Spike with the this compound internal standard working solution.

-

Add 1 mL of methyl t-butyl ether as the extraction solvent.[2][3]

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: An HPLC system capable of delivering a stable flow rate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).[2][3]

-

Mobile Phase: An isocratic mobile phase consisting of methanol and 10 mM ammonium acetate (e.g., 3:2, v/v).[2][3]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Eplerenone Transition: m/z 415 → 163[4]

-

This compound Transition: m/z 418 → 163 (or other appropriate product ion)

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Eplerenone to this compound against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the best fit for the calibration curve.

-

Quantify the concentration of Eplerenone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the bioanalytical method described.

Caption: Bioanalytical workflow for Eplerenone quantification.

Caption: Core principle of internal standard quantification.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. researchgate.net [researchgate.net]

- 3. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplerenone-d3: A Technical Guide to Isotopic Purity and Labeling Efficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This compound is a critical tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of Eplerenone in biological matrices.[1][2] This document outlines the methodologies used to assess its isotopic enrichment and provides a summary of reported purity data.

Quantitative Data on Isotopic Purity and Labeling Efficiency

The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative analyses. It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of isotopic purity data from various sources.

| Source | Method | Reported Isotopic Purity/Enrichment | Chemical Purity (by HPLC) |

| Academic Research | LC-ESI-HR-MS & NMR | 99.9% | Not specified |

| Commercial Supplier 1 | Not specified | 99% atom D | 99.5% |

| Commercial Supplier 2 | Not specified | ≥99% deuterated forms (d1-d3) | Not specified |

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound involves rigorous analytical procedures. The following sections detail the typical experimental protocols for mass spectrometry and NMR spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary technique for determining the isotopic enrichment of deuterated compounds by differentiating the isotopologues based on their precise mass-to-charge ratios.

Objective: To quantify the percentage of Eplerenone molecules that are successfully labeled with three deuterium atoms (d3) and to identify the presence of other isotopologues (d0, d1, d2).

Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Eplerenone.

-

Scan Mode: Full scan mode over a relevant m/z range (e.g., 400-450) to detect the molecular ions of Eplerenone and its isotopologues.

-

Resolution: A high resolution (e.g., >10,000) is crucial to separate the isotopic peaks.

-

Data Acquisition: Acquire data for a sufficient duration to obtain a stable ion signal.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled Eplerenone (d0) and the deuterated isotopologues (d1, d2, d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

-

Labeling Efficiency and Positional Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and for providing an independent measure of isotopic enrichment.

Objective: To confirm that the deuterium atoms are located at the intended positions on the Eplerenone molecule and to quantify the degree of deuteration at these sites.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Use a high-purity solvent to avoid interference from residual proton signals.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the protons at the labeled positions (in the case of this compound, the methyl group) compared to the signals of other protons in the molecule indicates successful deuteration.

-

The labeling efficiency can be estimated by comparing the integral of the residual proton signal at the labeled site to the integrals of other non-deuterated protons in the molecule.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

A signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium atoms.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

The signal for the carbon atom attached to the deuterium atoms will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound. This provides further confirmation of the labeling position.

-

-

Data Analysis:

-

For ¹H NMR, calculate the labeling efficiency by comparing the integration of the residual proton signal at the labeled position with the integration of a signal from a non-labeled position.

-

For ²H NMR, the presence of the expected signal confirms the labeling.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for this compound Isotopic Purity Analysis.

Signaling Pathway of Eplerenone's Mechanism of Action

Caption: Eplerenone's Mechanism of Action via Mineralocorticoid Receptor Blockade.

References

A Technical Guide to the Solubility of Eplerenone-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Eplerenone, the non-deuterated analogue of Eplerenone-d3, in various organic solvents. This compound is the deuterated form of Eplerenone and is often used as an internal standard for quantification by mass spectrometry.[1][2] Due to the minor structural difference, the solubility characteristics of this compound are expected to be nearly identical to those of Eplerenone. The data and protocols presented herein are therefore highly relevant for researchers working with this compound.

Eplerenone is a selective mineralocorticoid receptor antagonist. Understanding its solubility is critical for a wide range of applications, including formulation development, analytical method design, and in vitro assay preparation. This document compiles available quantitative data, details the experimental protocols for solubility determination, and provides a visual workflow for this fundamental process.

Quantitative Solubility Data

The solubility of a compound is a key physicochemical property. The following tables summarize the known solubility of Eplerenone in a range of common organic solvents at standard temperatures.

Molar Fraction Solubility of Eplerenone

The following data, derived from a comprehensive study, presents the mole fraction solubility of Eplerenone in thirteen different organic solvents at 298.15 K (25 °C).[3][4] The results indicate that Eplerenone has the highest solubility in acetonitrile and N,N-dimethylformamide (DMF) among the tested solvents.[3][4]

| Organic Solvent | Mole Fraction (10³ x₁) at 298.15 K |

| Acetonitrile | 6.843 |

| N,N-Dimethylformamide (DMF) | 6.221 |

| 2-Butanone | 4.399 |

| Methyl Acetate | 3.522 |

| 4-Methyl-2-pentanone | 3.129 |

| Methyl Propionate | 2.894 |

| Ethyl Acetate | 2.656 |

| Propyl Acetate | 2.001 |

| Ethyl Formate | 1.944 |

| Acetone | 1.884 |

| Butyl Acetate | 1.583 |

| Ethanol | 0.441 |

| 1-Propanol | 0.301 |

Data sourced from thermodynamic analysis by Wang et al. (2024).[3][4]

Concentration-Based Solubility of Eplerenone

The following table presents solubility data in more commonly used laboratory units of mass per volume.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 13.38 | 32.28 |

| N,N-Dimethylformamide (DMF) | ~2.0 | ~4.83 |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 | ~1.21 |

Data sourced from various supplier datasheets.[5][6]

Experimental Protocol: Equilibrium Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] The following protocol outlines the steps for this procedure, which is suitable for determining the solubility of this compound in various organic solvents.

Principle

This method establishes an equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. By quantifying the concentration of the solute in the saturated solution, the equilibrium solubility is determined.[7][9]

Materials and Equipment

-

Solute: this compound (crystalline solid)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)[7]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantification instrument[7]

-

Volumetric flasks and pipettes for standard preparation

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial of a known volume of the selected organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic particles.[7]

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC.[7] A calibration curve must be generated using standard solutions of this compound at known concentrations for accurate measurement.[9]

Data Analysis and Reporting

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Note: High-Throughput Analysis of Eplerenone in Human Plasma Using Eplerenone-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of eplerenone in human plasma. Eplerenone, a selective aldosterone receptor antagonist, is crucial in the management of hypertension and heart failure.[1][2] Accurate quantification in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.[1] This method utilizes a stable isotope-labeled internal standard, Eplerenone-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4][5] The protocol outlines a straightforward sample preparation procedure followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The method has been validated following international regulatory guidelines and is suitable for high-throughput bioanalytical applications.[6][7]

Introduction

Eplerenone is a potassium-sparing diuretic used in the treatment of cardiovascular diseases.[2][8] Monitoring its concentration in plasma is vital for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its inherent sensitivity and specificity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for a robust bioanalytical method.[5] A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus effectively correcting for matrix-induced ion suppression or enhancement and variations in sample recovery.[3][5][9] This leads to more accurate and precise quantification.[3] this compound is a deuterated analog of eplerenone, making it an ideal internal standard for this application.[4][10]

This application note provides a detailed protocol for the extraction and quantification of eplerenone from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Eplerenone reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Eplerenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of eplerenone in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the eplerenone stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of eplerenone from human plasma.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed using methyl t-butyl ether.[6][7] For urine samples, solid-phase extraction (SPE) with a C18 cartridge is a common practice.[12]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Eplerenone | 415.2 | 163.1[13] |

| This compound | 418.2 | 163.1 |

Note: The product ion for this compound is expected to be the same as for eplerenone if the deuterium labeling is on a part of the molecule that is lost in the precursor ion fragmentation.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability.

Quantitative Data Summary

The following table summarizes typical quantitative performance data from various LC-MS/MS methods for eplerenone analysis.

| Parameter | Reported Range/Value | Reference |

| Linearity Range | 5 - 4000 ng/mL | [1] |

| 50 - 10000 ng/mL (in urine) | [12] | |

| 10 - 2500 ng/mL | [13][14] | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |

| 50 ng/mL (in urine) | [12] | |

| 10 ng/mL | [13][14] | |

| Intra-day Precision (%CV) | < 15% | [1] |

| Inter-day Precision (%CV) | < 15% | [1] |

| Accuracy (% Bias) | Within ±15% | [1] |

| Extraction Recovery | 72.7 - 79.3% | [6] |

Visualizations

Experimental Workflow

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. researchgate.net [researchgate.net]

- 7. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound - Acanthus Research [acanthusresearch.com]

- 12. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of eplerenone in human plasma by LC-MS/MS: Ingenta Connect [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Eplerenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Eplerenone in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eplerenone-d3, ensures high accuracy and precision. The described protocol, employing a straightforward protein precipitation for sample preparation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for drug development and clinical research applications.

Introduction

Eplerenone is a selective aldosterone receptor antagonist used in the management of hypertension and heart failure. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. This application note presents a validated LC-MS/MS method for the determination of Eplerenone in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Eplerenone and this compound reference standards were sourced from a reputable supplier.

-

HPLC-grade methanol and acetonitrile were purchased from a commercial vendor.

-

Ammonium acetate and formic acid (LC-MS grade) were also commercially sourced.

-

Human plasma (K2-EDTA) was obtained from an accredited biobank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

-

A C18 reversed-phase analytical column was employed for chromatographic separation.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Eplerenone and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.

-

Internal Standard Working Solution (50 ng/mL): The this compound stock solution was diluted in acetonitrile to the final working concentration.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each plasma sample, except for the blank samples.

-

To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18, 2.1 x 50 mm, 5 µm particle size

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-2.0 min: 40-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-40% B

-

2.6-4.0 min: 40% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Eplerenone: 415.2 → 163.1[1]

-

This compound: 418.2 → 383.3

-

-

Collision Energy: Optimized for each transition to maximize product ion intensity.

Data Presentation